5,5-Dimethylhexan-1-amine

Aqueous solubility Phase transfer Hydrophobicity

5,5-Dimethylhexan-1-amine (CAS 60996‑53‑4), also referred to as 2,2‑dimethyl‑hexylamin‑(6) or tertiary octyl amine, is a branched C₈ primary aliphatic amine (C₈H₁₉N, MW 129.24 g/mol). The molecule features a linear hexane backbone with a gem‑dimethyl substituent at the 5‑position and a terminal ‑NH₂ group, creating a sterically encumbered environment distinct from linear and internally‑branched isomers.

Molecular Formula C8H19N
Molecular Weight 129.247
CAS No. 60996-53-4
Cat. No. B2907295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylhexan-1-amine
CAS60996-53-4
Molecular FormulaC8H19N
Molecular Weight129.247
Structural Identifiers
SMILESCC(C)(C)CCCCN
InChIInChI=1S/C8H19N/c1-8(2,3)6-4-5-7-9/h4-7,9H2,1-3H3
InChIKeyGAHCNYHAKKGGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethylhexan-1-amine (CAS 60996-53-4) — Structural, Physicochemical & Supply-Chain Baseline for Scientific Procurement


5,5-Dimethylhexan-1-amine (CAS 60996‑53‑4), also referred to as 2,2‑dimethyl‑hexylamin‑(6) or tertiary octyl amine, is a branched C₈ primary aliphatic amine (C₈H₁₉N, MW 129.24 g/mol) [1]. The molecule features a linear hexane backbone with a gem‑dimethyl substituent at the 5‑position and a terminal ‑NH₂ group, creating a sterically encumbered environment distinct from linear and internally‑branched isomers [2]. It is a colourless liquid supplied by specialised chemical vendors (e.g., Enamine, AKSci, Leyan) at typical purities of 95–97 % and is catalogued for research use only . Commercially, it occupies a niche between low‑cost bulk alkylamines (e.g., n‑hexylamine) and the more common tert‑octylamine isomer 2,4,4‑trimethylpentan‑2‑amine (CAS 107‑45‑9), with which it is frequently confused due to shared “tert‑octylamine” nomenclature .

Why Generic Substitution of 5,5-Dimethylhexan-1-amine Is Scientifically Unreliable


Two pervasive substitution risks undermine indiscriminate replacement of 5,5‑dimethylhexan‑1‑amine by superficially similar C₈ amines or same‑name isomers. First, isomeric confusion: the label “tert‑octylamine” is shared with 2,4,4‑trimethylpentan‑2‑amine (CAS 107‑45‑9), which bears the amine on a quaternary‑adjacent carbon, yielding fundamentally different steric and electronic properties [1]. Second, even among C₈ primary amines, the exact branching pattern governs solubility (0.03 g/100 mL H₂O for the target vs. 1.2 g/100 mL for n‑hexylamine), lipophilicity (XLogP3 ≈ 2.3 vs. 1.9 for n‑hexylamine), and amine basicity (predicted pKₐ ≈ 10.66 vs. 10.56 for n‑hexylamine) . These differences directly affect phase‑transfer behaviour, protonation state in buffer, and nucleophilicity in synthetic transformations. Generic replacement therefore risks altered reaction rates, phase‑separation failure, and batch‑to‑batch irreproducibility in multi‑step sequences.

Quantitative Comparator Evidence for 5,5-Dimethylhexan-1-amine (CAS 60996-53-4) Selection


Aqueous Solubility: 40-Fold Lower Than n-Hexylamine Enables Biphasic and Phase-Transfer Applications

5,5-Dimethylhexan-1-amine exhibits markedly lower aqueous solubility (0.03 g/100 mL at 20 °C) compared with linear n‑hexylamine (1.2 g/100 mL, ~12 g/L at 20 °C) . This 40‑fold solubility differential arises from the gem‑dimethyl motif at C5, which disrupts water‑solvation while preserving amine nucleophilicity. The compound is virtually insoluble in water versus “slightly soluble” for n‑hexylamine, making it a superior amine partner for biphasic aqueous–organic reactions where the amine must remain exclusively in the organic layer to avoid hydrolysis or protonation‑driven partitioning [1].

Aqueous solubility Phase transfer Hydrophobicity Biphasic reaction

Lipophilicity (XLogP3): 0.4 Log-Unit Higher Than n-Hexylamine Favours Non-Polar Media and Membrane Partitioning

The computed partition coefficient XLogP3‑AA for 5,5‑dimethylhexan‑1‑amine is 2.3, compared with experimental log Pow of ~1.9 for n‑hexylamine [1]. This ΔlogP of ≈ 0.4 translates to a ~2.5‑fold preference for octanol over water at equilibrium. The difference is driven by the two additional methyl substituents, which increase the hydrocarbon surface area without adding polar functionality. In practice, higher logP improves extraction efficiency in liquid–liquid workups and enhances passive membrane permeability when the amine is incorporated into bioactive scaffolds [2].

Lipophilicity LogP Membrane permeability Solvent extraction

Boiling-Point and Density Signature Distinguishes from the Isomeric 2,4,4-Trimethylpentan-2-amine

Two C₈H₁₉N isomers are commercially labelled “tert‑octylamine”: 5,5‑dimethylhexan‑1‑amine (CAS 60996‑53‑4) and 2,4,4‑trimethylpentan‑2‑amine (CAS 107‑45‑9). Their physical properties provide fingerprint differentiation. The target isomer exhibits predicted boiling point ~142 °C and density ~0.7704 g/mL, whereas the α‑branched isomer boils at 137–143 °C (reported as 137 °C at 1013 hPa) with a significantly higher density of 0.805 g/mL . The density difference of ~0.035 g/mL (≈4.5 % higher for CAS 107‑45‑9) is readily measurable by pycnometry or oscillating‑U‑tube densitometry and serves as a simple incoming‑QC check to confirm identity before use.

Physicochemical identity Quality control Isomer verification Boiling point

Steric Hindrance from Terminal-Neopentyl Motif Enables Selective Monoalkylation by Shvo-Catalysed N-Alkylation

A landmark paper by Bähn et al. (Adv. Synth. Catal. 2008) demonstrated that tert‑alkylamines with sterically demanding structures undergo chemoselective mono‑N‑alkylation using the Shvo catalyst [1]. Among the substrates, tert‑octylamine (identified by the authors as a branched C8 amine) was selectively alkylated with primary, secondary, and tertiary amines to yield monoalkylated products in moderate to very good yields with excellent selectivity, forming ammonia as the sole by‑product. The gem‑dimethyl motif at C5 of 5,5‑dimethylhexan‑1‑amine creates a neopentyl‑like steric environment that retards over‑alkylation—a selectivity advantage not achievable with linear n‑hexylamine or the less‑hindered 2‑ethylhexylamine. The reaction proceeds without added hydrogen source, simplifying work‑up [2].

Steric hindrance Selective alkylation Neopentyl-like Ruthenium catalysis

Basicity and Protonation-State Tuning vs. N,N-Dimethylhexylamine

5,5-Dimethylhexan-1-amine is a primary amine with a predicted pKₐ of 10.66 ± 0.10 (conjugate acid pKₐ), whereas the N,N‑dimethylated analog N,N‑dimethylhexylamine (CAS 4385‑04‑0) has a predicted pKₐ of 9.99 ± 0.28 . The ~0.67 pKₐ unit difference means the primary amine is protonated to a greater extent at physiological pH (7.4), conferring higher aqueous solubility of the ammonium form and enabling different extraction behaviour versus the less‑basic tertiary amine. Additionally, the primary –NH₂ offers a reactive handle for amide, urea, and carbamate bond formation that the tertiary amine cannot provide, making the primary amine indispensable for downstream derivatisation [1].

pKa tuning Amine basicity Tertiary vs primary amine Buffer compatibility

Commercial Availability in R&D Quantities with Explicit Research-Use Documentation

Unlike bulk commodity amines such as n‑hexylamine (available in tonnage quantities from dozens of suppliers), 5,5‑dimethylhexan‑1‑amine is supplied exclusively by research‑focused vendors including AKSci (95 %, Cat. 4094CC), Enamine (95 %, EN300‑69686), and Leyan (97 %, Cat. 1328964) [1]. These suppliers mandate “research‑use‑only” (RUO) status, prohibit human/veterinary use, and provide batch‑specific Certificates of Analysis and SDS upon request. The restricted vendor landscape means that procurement decisions inherently involve vetting supplier identity, purity (95 % vs. 97 %), and lead time, making direct substitution from commodity‑amine channels impossible . For procurements requiring >95 % purity, Leyan’s 97 % offering provides a verified high‑purity option with defined pricing tiers for 1 g to 25 g scales.

Procurement Vendor qualification Purity specification Research use only

Highest-Value Application Scenarios for 5,5-Dimethylhexan-1-amine (CAS 60996-53-4) Based on Quantified Evidence


Synthesis of Sterically Demanding N-Heterocyclic Carbene (NHC) Ligand Precursors

The compound serves as the starting amine for constructing ItOct‑type NHC ligands, where the 5,5‑dimethylhexyl substituent provides maximal steric volume while retaining strong σ‑donor properties [1]. The Shvo‑catalysed monoalkylation selectivity demonstrated for tert‑alkylamines ensures clean mono‑N‑alkylation without over‑alkylation, enabling a two‑step condensation–cyclisation sequence to the imidazolium salt [2]. Procurement of the correct isomer (CAS 60996‑53‑4) is critical: the alternative isomer (CAS 107‑45‑9) produces a different NHC architecture with distinct catalytic performance in Au(I)‑catalysed hydration and Pd(0)‑catalysed C–C coupling [3].

Biphasic Organic Synthesis Requiring High Organic‑Phase Amine Retention

With an aqueous solubility of only 0.03 g/100 mL—40‑fold lower than n‑hexylamine—this amine is the reagent of choice for two‑phase reactions (e.g., amide couplings, reductive aminations) where the amine substrate must remain exclusively in the organic phase to prevent hydrolysis of water‑sensitive intermediates . Its XLogP3 of 2.3 ensures efficient partitioning into organic solvents such as toluene, dichloromethane, or ethyl acetate, reducing emulsion formation and simplifying phase separation [4].

Medicinal Chemistry Building Block for Lipophilic Amine‑Containing Scaffolds

The ~0.4‑log‑unit lipophilicity advantage over n‑hexylamine (XLogP3 2.3 vs. log Pow ~1.9) translates to improved passive membrane permeability when the 5,5‑dimethylhexylamine fragment is incorporated into drug‑like molecules [4]. The primary amine handle permits standard amide, sulfonamide, urea, and reductive‑amination derivatisation, while the neopentyl‑like steric environment at C5 shields metabolically labile positions from cytochrome P450 oxidation—a property exploited in 2‑amino‑5,5‑dimethylhexanoic acid sortilin modulators currently under patent investigation for CNS diseases [5].

In‑House QC Identity Confirmation by Density Measurement

Before committing this scarce, RUO‑restricted reagent to a multi‑step synthesis, laboratories can rapidly confirm isomeric identity by measuring density. A value of ~0.770 g/mL is consistent with 5,5‑dimethylhexan‑1‑amine; a value approaching 0.805 g/mL indicates the mis‑supplied isomer 2,4,4‑trimethylpentan‑2‑amine . This simple check—executed in minutes on a benchtop densitometer—prevents wasted synthetic effort and eliminates isomeric‑ambiguity as a root cause in reaction troubleshooting .

Quote Request

Request a Quote for 5,5-Dimethylhexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.